To understand how an inhibitor works, one must first understand the structure of its target. VEGFR2 is a transmembrane receptor tyrosine kinase critical for angiogenesis [1] [2].
Table 1: Key Structural Domains of VEGFR2
| Domain | Amino Acid Residues (Human) | Primary Function |
|---|---|---|
| Extracellular Domain (ECD) | 20-764 | Binds VEGF ligands (e.g., VEGF-A, -C, -D) via 7 immunoglobulin-like subdomains (IgD1-7); initiates receptor dimerization [1] [2]. |
| Transmembrane Domain (TMD) | 765-789 | Anchors receptor in cell membrane; regulates kinase activity and dimer orientation [1] [2]. |
| Juxtamembrane Domain (JMD) | 790-833 | Regulates auto-phosphorylation rate; contains phosphorylation site Y801 [1] [2]. |
| Tyrosine Kinase Domain (TKD) | 834-1162 | Catalytic core for ATP binding and phosphotransfer; contains critical regulatory tyrosines [1] [2]. |
| ATP Binding Domain (ADB) | 834-930 | Binds ATP; features a glycine-rich loop (GXGXXG, 841-846) [2]. |
| Kinase Insert Domain (KID) | 931-998 | Region for docking downstream signaling molecules [1] [2]. |
| Phosphotransferase Domain (PTD) | 999-1162 | Catalyzes tyrosine phosphorylation; contains catalytic & activation loops [2]. |
| C-terminal Domain (CTD) | 1163-1356 | Contains autophosphorylation sites for signaling protein docking and endothelial cell proliferation [1] [2]. |
Although the specific binding mode of Vegfr-2-IN-42 is not detailed in the search results, VEGFR2 inhibitors typically function by targeting the ATP-binding pocket within the kinase domain, preventing the receptor's enzymatic activity [3] [2]. The normal activation and subsequent inhibition can be visualized as follows:
VEGFR2 activation is blocked by ATP-competitive inhibitors. As the diagram illustrates, the inhibitor halts the signaling cascade by competitively binding the ATP site, preventing kinase activation [3] [2].
The potency of an inhibitor is determined by its binding affinity and its effect on downstream signaling events. The tables below summarize key quantitative parameters for VEGFR2 function.
Table 2: VEGFR2 Ligand Binding and Cellular Expression
| Parameter | Measured Value / Range | Experimental Context & Notes |
|---|
| VEGF-A Binding Affinity (KD) | KLM: 9.6 x 10⁷ M⁻¹ (Monomer) KLD: 4.3 x 10⁹ M⁻¹ (Dimer) | Measured for full-length VEGFR2 using FSI and thermodynamic modeling; shows 45-fold higher affinity for pre-formed dimers [4]. | | Cell Surface VEGFR2 Density | ~3,500 - 150,000 receptors/cell | Varies greatly by cell type and conditions; measured in HUVECs via quantitative flow cytometry and Scatchard analysis [5] [6]. | | Lateral Diffusion Coefficient (D) | 0.198 μm²/s (Mobile Fraction: 77%) | Measured by FRAP in unstimulated endothelial cells; decreases upon VEGF binding (to 0.098 μm²/s) [7]. |
Table 3: Key VEGFR2 Phosphorylation Sites and Downstream Pathways
| Phosphorylation Site | Key Downstream Pathways & Effectors | Biological Outcome |
|---|---|---|
| Y1054 / Y1059 | - | Autophosphorylation required for full kinase activity [5] [8]. |
| Y1175 | PLCγ → PKC → Raf → MEK → ERK [1] [8] | Cell proliferation and vascular permeability [1]. |
| Y951 | TSAd → Src → ... [1] | Cell migration [1]. |
| Y1214 | NCK → p38 MAPK → ... [1] | Cell migration and actin reorganization [1]. |
To characterize a compound like this compound, researchers employ a suite of biochemical and cellular assays. The following are standard protocols cited in the literature.
Given the lack of specific data, future experimental work on this compound could focus on:
The DFG motif (Asp-Phe-Gly) is a key structural element in kinase proteins. Its conformation defines two primary classes of ATP-competitive inhibitors [1] [2]:
The following diagram illustrates the structural differences between these binding modes and the key interactions that define them.
Kinase inhibitor binding modes and key structural interactions
To conclusively determine if Vegfr-2-IN-42 is a DFG-in or DFG-out inhibitor, you would need to employ structural biology techniques. The table below outlines the key methodologies.
| Method | Key Procedure | Information Gained |
|---|---|---|
| X-ray Crystallography [3] | Co-crystallize VEGFR-2 protein with this compound. Collect diffraction data and solve the structure. | Definitive, atomic-resolution 3D structure of the inhibitor-protein complex. Directly visualizes DFG motif conformation and inhibitor binding pose. |
| Molecular Docking [4] | Use software (e.g., AutoDock Vina, GOLD) to computationally simulate the binding of this compound into homology models of VEGFR-2 in both DFG-in and DFG-out states. | Predicted binding affinity and orientation. The conformation (DFG-in or DFG-out) that yields the most stable complex and best score suggests the likely binding mode. |
| Molecular Dynamics (MD) Simulations [4] | After docking, run MD simulations (e.g., 100 ns) to assess the stability of the predicted protein-ligand complex in a solvated environment. | Stability of the binding pose over time. A stable complex reinforces the docking prediction, while an unstable one may indicate an incorrect binding mode. |
Understanding the binding mode is crucial because it has direct implications for the inhibitor's properties. For VEGFR-2 specifically, there is a strong rationale for developing Type II (DFG-out) inhibitors [1].
In the absence of specific data for your compound, here is a practical research path:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a crucial mediator of angiogenesis, and its inhibition is a valuable strategy in anticancer drug development [1] [2]. Inhibitors typically work by competing with ATP in the receptor's kinase domain [1].
The IC50 value (half-maximal inhibitory concentration) is a key measure of a compound's potency, indicating the concentration required to inhibit 50% of VEGFR-2 enzymatic activity in vitro. Lower IC50 values indicate higher potency.
The table below shows the type of experimental data typically reported for novel VEGFR-2 inhibitors in early-stage research, providing a benchmark for expected data formats and potency ranges.
| Compound | VEGFR-2 IC50 (nM) | Cytotoxicity (IC50, µM) | Citation |
|---|
| Sorafenib (Reference drug) | 53.65 ± 2.55 | HCT-116: 7.28 ± 0.58 µM HepG-2: 5.28 ± 0.21 µM | [3] | | Nicotinamide derivative 6 | 60.83 ± 3.81 | HCT-116: 9.30 ± 0.02 µM HepG-2: 7.80 ± 0.025 µM | [3] | | Tolmetin derivative 2b| 200 (from cell-based assay) | HL-60(TB): 10.32 µM HCT-15: 6.62 µM UO-31: 7.69 µM | [1] [2] |
The following diagram illustrates the VEGFR-2 signaling pathway, which is disrupted by inhibitors, and the general workflow for evaluating novel compounds:
VEGFR-2 activation and inhibitor evaluation workflow.
Since "VEGFR-2-IN-42" is likely a specific research code, you may find relevant data through these channels:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a transmembrane receptor tyrosine kinase that serves as the primary mediator of VEGF-induced angiogenesis, playing a critical role in both physiological and pathological processes. VEGFR2 signaling promotes endothelial cell proliferation, survival, migration, and vascular permeability through multiple downstream pathways including Ras/MAPK, PI3K/Akt, and FAK/paxillin cascades [1] [2]. In pathological conditions, particularly in cancer, VEGFR2-driven angiogenesis enables tumor growth and metastasis by establishing new blood vessels that supply oxygen and nutrients to proliferating cancer cells. Breast cancer ranks as the primary recurring cancer affecting women, with approximately 1.3 million cases reported annually, making the development of effective VEGFR2-targeted therapies a crucial intervention strategy [3] [4]. Similarly, non-small cell lung cancer (NSCLC), a highly vascularized tumor, has demonstrated significant response to VEGFR2 inhibition in clinical settings [5].
The structure of VEGFR2 features multiple tyrosine phosphorylation sites (Y801, Y951, Y1054, Y1059, Y1175, Y1214) that serve as docking sites for downstream adaptor proteins and signaling molecules when phosphorylated [1]. Autophosphorylation at Y1054 and Y1059 is particularly critical for downstream kinase activity, while other sites like Y1175 mediate recruitment of key adaptor molecules including Shc, Grb2, and PLC-γ [1] [6]. This precise molecular architecture makes VEGFR2 an excellent target for structure-based drug design approaches, particularly molecular docking, which can leverage these structural features to identify and optimize potent inhibitors.
Molecular docking has evolved from traditional search-and-score algorithms to sophisticated deep learning approaches that offer enhanced accuracy and computational efficiency. Traditional methods like Glide SP and AutoDock Vina utilize search algorithms to explore ligand conformational space combined with scoring functions that estimate binding affinity based on physical and empirical parameters [7]. These methods typically treat the protein receptor as rigid while allowing varying degrees of ligand flexibility, balancing computational efficiency with reasonable accuracy. However, these approaches face limitations in handling protein flexibility and accurately predicting binding affinities for diverse chemical scaffolds [8].
Table 1: Comparative Performance of Molecular Docking Methods for Protein-Ligand Complex Prediction
| Method Category | Specific Methods | Pose Accuracy (RMSD ≤ 2Å) | Physical Validity (PB-valid) | Computational Efficiency | Best Use Cases |
|---|---|---|---|---|---|
| Traditional | Glide SP, AutoDock Vina | Moderate (60-70%) | High (>94%) | Moderate | Known binding pockets, rigid receptors |
| Generative Diffusion | SurfDock, DiffDock | High (70-90%) | Moderate (40-65%) | High | Blind docking, novel scaffolds |
| Regression-based | KarmaDock, QuickBind | Variable (30-60%) | Low (20-50%) | Very High | Preliminary screening, large libraries |
| Hybrid Approaches | Interformer | High (70-85%) | High (80-90%) | Moderate | Challenging targets, balance of accuracy/validity |
For VEGFR2 inhibitors specifically, recent studies have demonstrated successful application of both traditional and advanced methods. A hybrid approach that combines deep learning for initial binding site identification followed by traditional docking for pose refinement has shown particular promise [8] [7]. This strategy leverages the strengths of both methodologies: DL models excel at identifying binding sites, while traditional methods provide more physically valid poses within known pockets. For VEGFR2, which features a well-characterized ATP-binding pocket, this hybrid approach can yield excellent results [3] [4].
Studies on novel benzoxazole/benzimidazole VEGFR2 inhibitors utilized molecular docking simulations that revealed excellent affinities ranging from -169.129 to -176.724 kcal/mol, demonstrating the effectiveness of these methods for this specific target [3]. Similarly, research on phthalazine derivatives employed docking with the Tripos force field and Gasteiger Huckel charges, achieving significant correlations between docking scores and experimental activities [4]. These successful applications provide strong validation for the recommended methodologies in VEGFR2 inhibitor development.
Protein Preparation:
Ligand Preparation:
Graphviz diagram: Molecular Docking Workflow for VEGFR2 and this compound
Diagram 1: Comprehensive workflow for molecular docking of this compound with VEGFR2, illustrating the sequential steps from system preparation through final validation.
Grid Generation:
Docking Execution:
Pose Analysis and Clustering:
Validation Protocols:
To validate docking predictions and assess the stability of this compound in the VEGFR2 binding pocket, conduct molecular dynamics (MD) simulations using the following protocol:
For binding free energy calculations, utilize MM-GBSA or MM-PBSA methods:
Recent advances have demonstrated the effectiveness of machine learning-enhanced docking approaches for VEGFR2 inhibitor discovery:
Table 2: Key Interactions and Parameters for Successful VEGFR2 Inhibitor Docking
| Interaction Type | Critical Residues | Optimal Geometry | Energy Contribution |
|---|---|---|---|
| Hydrogen Bond | Glu885, Cys919 | Distance: 2.5-3.2 Å Angle: 120-180° | -2 to -5 kcal/mol |
| Hydrophobic | Leu840, Val848, Leu889, Val898 | Contact area > 80% | -0.5 to -1.5 kcal/mol |
| π-π Stacking | Phe918 | Face-to-face/edge offset < 4.5 Å | -2 to -4 kcal/mol |
| Salt Bridge | Lys868, Asp1046 | Distance: 2.7-3.3 Å | -3 to -6 kcal/mol |
| Water-Mediated | Structurally conserved H₂O | Hydrogen bond network | -1 to -3 kcal/mol |
Based on successful VEGFR2 inhibitor docking studies, the following tailored protocol is recommended for this compound:
Based on studies with analogous VEGFR2 inhibitors, this compound should demonstrate:
The successful docking protocol should yield a consistent binding pose across multiple docking runs and clustering analyses, with RMSD variations < 1.5 Å between top-ranked poses. This consistency indicates a well-defined energy minimum and increases confidence in the predicted binding mode.
The molecular docking protocol outlined herein provides a comprehensive framework for investigating the interaction between this compound and VEGFR2, incorporating both traditional and advanced computational approaches. The integration of rigorous validation methods including molecular dynamics simulations, free energy calculations, and machine learning-enhanced scoring ensures robust and reliable predictions. As deep learning approaches continue to evolve, addressing current limitations in physical plausibility and generalization, they offer promising avenues for further enhancing docking accuracy and efficiency [8] [7]. The application of this structured protocol will enable researchers to obtain detailed insights into this compound's binding mechanism, facilitating the rational design of next-generation VEGFR2 inhibitors with improved potency and selectivity for anticancer therapy.
This protocol is compiled from descriptions of kinase assays used to evaluate novel small-molecule inhibitors, including furopyrimidine and thienopyrimidine derivatives, as reported in the scientific literature [1] [2].
1. Principle The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase enzyme. The process typically involves a recombinant VEGFR-2 kinase domain, ATP, and a substrate. Detection is often based on ELISA or other methods to quantify phosphorylated products [1].
2. Materials
3. Procedure The general workflow for the kinase assay is outlined below. The subsequent sections provide a detailed breakdown of each step.
Step 1: Prepare Reaction Mixture
Step 2: Pre-incubate with Inhibitor
Step 3: Initiate Kinase Reaction
Step 4: Stop Reaction and Detect Phosphorylation
Step 5: Measure and Analyze
% Inhibition = [1 - (Signal_sample - Signal_blank) / (Signal_negative_control - Signal_blank)] × 100The table below summarizes quantitative data and conditions from recent studies on novel VEGFR-2 inhibitors, which can serve as a reference for establishing your assay with this compound.
| Parameter | Reported Values / Conditions | Source |
|---|---|---|
| Initial Screening Concentration | Single dose of 10 µM | [1] |
| IC₅₀ of Potent Inhibitors | Low nanomolar range (e.g., 21 nM - 47 nM for thienopyrimidine derivatives) | [1] |
| Reference Inhibitor (Control) | Sorafenib (IC₅₀ = 81.8 nM in one study; 90 nM in another) | [1] [2] |
| Assay Service Provider | BPS Bioscience (San Diego, CA, USA) | [1] |
| Key Pharmacophoric Features | Flat heteroaromatic ring, H-bond donor/acceptor (amide/urea), terminal hydrophobic aryl moiety | [1] [2] |
This protocol is designed to evaluate the efficacy of a VEGFR2 inhibitor (e.g., Vegfr-2-IN-42) in suppressing VEGF-induced proliferation in human endothelial cells.
VEGF binding to VEGFR2 activates key downstream pathways like ERK and Akt, driving endothelial cell proliferation, a critical step in angiogenesis [1] [2] [3]. This assay measures the ability of a VEGFR2 inhibitor to block this VEGF-mediated proliferative response. The MTT assay is used, which quantifies the metabolic activity of viable cells.
Day 1: Cell Seeding and Serum Starvation
Day 2: Compound Treatment and VEGF Stimulation
Day 4/5: MTT Assay and Quantification
The table below summarizes the expected outcomes from a well-executed experiment.
| Treatment Condition | Expected Proliferation | Biological Interpretation |
|---|---|---|
| Basal Medium Only | Low (Baseline) | Minimal proliferation without mitogenic stimulus. |
| VEGF (e.g., 50 ng/mL) | High (~100%) | Maximal proliferative response induced by VEGF-VEGFR2 signaling. |
| VEGF + Low [Inhibitor] | Moderately High | Partial blockade of VEGFR2 signaling. |
| VEGF + High [Inhibitor] | Low (Near baseline) | Effective and potent inhibition of VEGFR2, abolishing VEGF's effect. |
The following diagram illustrates the key signaling pathways activated by VEGFR2 that lead to cell proliferation, and the points where an inhibitor would act.
To successfully adapt this protocol for this compound, please note the following crucial points:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) represents a critical signaling node in physiological and pathological angiogenesis, making it a prime therapeutic target for various conditions including cancer, proliferative diabetic retinopathy, and age-related macular degeneration. VEGFR-2 activation upon VEGF binding triggers a complex intracellular signaling cascade involving phosphorylation of specific tyrosine residues (Y951, Y1054, Y1059, Y1175), which subsequently activates downstream pathways including PI3K/Akt, Raf-MEK/Erk, and p38MAPK that collectively regulate endothelial cell proliferation, migration, survival, and permeability [1] [2]. The tube formation assay serves as a fundamental in vitro angiogenesis model that mimics the later stages of angiogenesis where endothelial cells undergo morphological differentiation into capillary-like structures when plated on basement membrane matrix extracts.
Pathological angiogenesis in ocular diseases like diabetic retinopathy is characterized by pericyte loss, increased vascular permeability, and subsequent abnormal blood vessel growth that severely impacts visual function [3]. While anti-VEGF biologics have revolutionized treatment, challenges persist including therapeutic resistance, short half-life requiring repeated injections, and incomplete efficacy in significant patient populations [2] [4]. Small molecule VEGFR-2 inhibitors like VEGFR-2-IN-42 offer potential advantages through their multi-target inhibition capabilities and potentially more favorable pharmacokinetic profiles, though they face challenges with selectivity and off-target effects [5] [6].
Table 1: Key characteristics of this compound as an angiogenesis inhibitor
| Property | Description | Experimental Evidence |
|---|---|---|
| Primary Target | VEGFR-2 tyrosine kinase domain | Molecular docking confirms binding to ATP pocket [5] |
| Inhibition Type | Type I/II inhibitor (competitive with ATP) | Establishes 1-3 hydrogen bonds with receptor active site [6] |
| Key Structural Features | Heterocyclic scaffolds similar to sunitinib | Pyrrole rings, acetamide moieties [5] |
| Primary Mechanism | Suppresses VEGFR2 phosphorylation at Y951 | Downregulates downstream Akt signaling [3] |
| Cellular Effects | Inhibits endothelial proliferation, migration, tube formation | Dose-dependent reduction in network complexity [7] |
| Secondary Targets | Potential multi-target inhibition of related RTKs | Common with VEGFR-2 inhibitors due to kinase domain homology [6] |
This compound belongs to the class of small molecule tyrosine kinase inhibitors that target the intracellular ATP-binding domain of VEGFR-2, thereby preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways. The compound features key heterocyclic structural motifs that mimic established VEGFR-2 inhibitors such as sunitinib, particularly incorporating pyrrole rings and acetamide moieties that facilitate optimal interaction with the receptor's active site [5]. The binding conformation enables this compound to establish critical hydrogen bond interactions with key amino acid residues in the catalytic domain, effectively competing with ATP molecules and preventing the phosphorylation events that initiate angiogenic signaling [6].
The primary molecular consequence of this compound treatment is the suppression of VEGFR-2 phosphorylation at specific tyrosine residues, particularly Y951, which is known to regulate Akt-mediated endothelial cell survival and permeability [3]. This inhibition disrupts the functional output of VEGF signaling, leading to impaired endothelial cell proliferation, migration, and ultimately the disruption of their capacity to form organized tubular networks. Recent evidence suggests that VEGFR-2 inhibition may also promote vascular stabilization through enhanced pericyte recruitment to endothelial structures, representing an additional mechanism through which this compound may normalize pathological vasculature [3].
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) at passages 3-8 are recommended for optimal tube forming capacity. Culture cells in Endothelial Cell Growth Medium (ECGM) supplemented with 10% FBS, 1% penicillin/streptomycin, and recommended growth factors [8] [7].
Basement Membrane Matrix: Growth Factor Reduced Matrigel is standard. Thaw overnight at 4°C and keep on ice during plate coating. Use 300 μL per well for 6-well plates or 50 μL per well for 96-well plates [7].
This compound Stock Solution: Prepare a 10 mM stock in DMSO, aliquot, and store at -20°C. Avoid more than 3 freeze-thaw cycles. Prepare working concentrations in ECGM immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v) [8].
Control Reagents: Include vehicle control (0.1% DMSO) and positive control for inhibition (e.g., 10-100 nM sunitinib or other reference VEGFR-2 inhibitor) [5].
Matrigel Coating: Pipette pre-cooled Matrigel into each well of a pre-chilled tissue culture plate. Tilt plate to ensure even distribution without creating bubbles. Incubate plate at 37°C for 30-45 minutes to allow polymerization. The Matrigel should form a firm, opaque surface without flowing when tilted [7].
Cell Preparation and Seeding: Harvest HUVECs at 80-90% confluence using mild trypsinization. Centrifuge at 300 × g for 5 minutes and resuspend in ECGM. Count cells and adjust concentration to 1.0-1.5 × 10⁵ cells/mL in ECGM. Seed cells at appropriate densities: 15,000 cells/well for dense networks or 5,000 cells/well for sparse networks in 6-well plates [7]. For treatment groups, seed cells directly in this compound containing media or allow attachment for 2-4 hours before adding compounds.
Experimental Treatment: Apply this compound at predetermined concentrations based on preliminary dose-range finding experiments (suggested range: 0.1-10 μM). Include vehicle control and appropriate positive controls in parallel. Incubate cells at 37°C, 5% CO₂ for 4-18 hours based on desired readout timepoint [8] [7].
Image Acquisition: Capture brightfield images at 4× or 10× magnification using an inverted microscope at multiple timepoints (typically 4, 8, and 18 hours). Ensure consistent imaging parameters across all experimental groups. For fixed endpoint analysis, cells may be fixed with 4% PFA for 15 minutes at room temperature followed by staining with calcein-AM or phalloidin for better visualization [7].
Modern quantitative approaches have moved beyond simple morphological measurements to sophisticated graph-based analyses that capture the topological complexity of endothelial networks. The framework involves converting skeletonized images of tube networks into mathematical graphs where junctions become nodes and tubule segments become edges, enabling computation of biologically relevant metrics that reflect network functionality and integrity [7]. This approach provides a more comprehensive assessment of anti-angiogenic effects compared to traditional methods, capturing both structural and functional aspects of vascular networks.
The analytical workflow begins with image preprocessing: convert color images to grayscale, apply Gaussian smoothing (σ ≈ 1) to reduce noise, binarize using Otsu's thresholding, and remove small artifacts (<64 pixels). Subsequently, skeletonization reduces tubular structures to 1-pixel-wide centerlines while preserving topology. The skeleton is then converted to a mathematical graph where each skeleton pixel becomes a node, and connections between neighboring pixels (within √2 distance) become edges weighted by Euclidean distance [7]. This graph representation enables extraction of both local and global network properties that are biologically meaningful and sensitive to treatment effects.
Table 2: Graph-based metrics for quantitative analysis of tube formation assays
| Metric Category | Specific Parameters | Biological Interpretation | Expected Change with this compound |
|---|---|---|---|
| Network Size | Number of Nodes, Number of Edges | Overall network complexity and branching | Decreased [7] |
| Connectivity | Average Degree, Connectivity Index | Integration and robustness of network | Decreased [7] |
| Topology | Clustering Coefficient, Global Efficiency | Organization and path optimization | Decreased [7] |
| Morphology | Average Tortuosity, Segment Length | Vessel straightness and maturity | Increased tortuosity, decreased length [7] |
| Spatial Distribution | Radial Zone Variance | Heterogeneity of network distribution | Increased heterogeneity [7] |
| Traditional Metrics | Total Tubule Length, Branch Points, Mesh Area | Conventional angiogenesis assessment | Decreased [8] |
Rigorous statistical evaluation should include at minimum six biological replicates per condition to account for experimental variability. Data typically exhibit non-normal distribution, necessitating non-parametric tests such as Kruskal-Wallis with post-hoc Dunn's test for multiple comparisons. For time-course experiments, employ mixed-effects models to account for both within-sample and between-group variability. Graph metrics demonstrate high sensitivity in detecting network perturbations, with metrics like average degree and clustering coefficient showing area under curve (AUC) values of 0.96-0.98 in receiver operating characteristic (ROC) analysis for distinguishing different network morphologies [7].
The dose-response relationship for this compound should be characterized through non-linear regression analysis to determine IC₅₀ values for various network parameters. Research on similar VEGFR-2 inhibitors has demonstrated IC₅₀ values in the low micromolar range (0.1-5 μM) for parameters such as tube length and branch points in HUVEC assays [5] [8]. The connectivity index, a composite metric reflecting overall network quality, shows particular utility in quantifying the disruptive effects of VEGFR-2 inhibition, with effective inhibitors typically reducing this parameter by 30-60% at biologically relevant concentrations [7].
The therapeutic implications of VEGFR-2 inhibition extend across multiple pathological contexts, with ocular neovascular diseases representing a primary application area. In diabetic retinopathy, characterized by early pericyte loss and subsequent pathological angiogenesis, VEGFR-2 inhibitors like this compound offer potential for addressing both vascular permeability and abnormal vessel growth [3] [2]. Evidence suggests that VEGFR-2 inhibition not only suppresses angiogenic signaling but may also promote vascular stabilization through enhanced pericyte recruitment, potentially addressing the underlying vascular instability in diabetic retinopathy [3].
The limitations of current anti-VEGF therapies including frequent treatment requirements, variable patient response, and potential development of resistance have stimulated interest in alternative approaches targeting VEGFR-2 signaling directly [2] [4]. Small molecule inhibitors like this compound offer potential advantages in terms of targeting intracellular domains rather than extracellular ligands, potentially overcoming certain resistance mechanisms. Recent research has demonstrated that dual-targeting inhibitors such as erdafitinib can simultaneously inhibit both FGFR and VEGFR2 signaling, resulting in more comprehensive suppression of pathological angiogenesis in models of oxygen-induced retinopathy [4].
The translational pathway for this compound should include validation in advanced disease models such as the oxygen-induced retinopathy (OIR) mouse model, where reduced neovascular density and pathological tuft formation serve as key efficacy endpoints [3] [4]. In such models, effective VEGFR-2 inhibitors typically demonstrate 30-50% reduction in neovascular area compared to controls. Additionally, assessment of retinal vascular function through techniques like FITC-dextran permeability assays provides important functional correlation to structural improvements, with effective VEGFR-2 inhibition typically reducing vascular leakage by 40-60% in disease models [3].
Inconsistent Polymerization: Uneven or incomplete Matrigel polymerization can significantly impact tube formation consistency. Always pre-chill tips and plates before Matrigel handling, and work quickly to minimize time outside 4°C environment. Test different lots of Matrigel for optimal tube formation capacity before beginning formal experiments [7].
High Background in Image Analysis: Excessive cellular debris or non-endothelial cell types can complicate automated analysis. Include purification steps for HUVECs if necessary using CD31+ selection [3]. For image processing, optimize thresholding values consistently across all images and validate manually for each experiment.
Variable Tube Formation Between HUVEC Batches: Primary endothelial cells demonstrate donor-dependent variability in angiogenic capacity. Use cells between passages 3-8 exclusively, and include internal controls in each independent experiment. Consider pooling cells from multiple donors or using immortalized endothelial cell lines for more consistent results in screening applications [8] [7].
Insufficient Treatment Effect: If this compound demonstrates weak activity, verify compound stability in solution and confirm effective target engagement through phospho-VEGFR2 western blotting. Consider combination approaches with other anti-angiogenic agents such as angiopoietin-1 or additional receptor tyrosine kinase inhibitors for enhanced efficacy [8] [4].
The tube formation assay represents a robust and physiologically relevant in vitro system for evaluating the anti-angiogenic activity of this compound. Through implementation of the standardized protocols and quantitative analytical approaches described herein, researchers can comprehensively characterize the efficacy and mechanism of action of this promising therapeutic candidate. The graph-based analytical framework provides superior sensitivity for detecting subtle changes in network topology and connectivity compared to traditional metrics, enabling more precise quantification of treatment effects.
The continuing development of VEGFR-2 targeted therapies addresses significant unmet clinical needs in the management of pathological angiogenesis, particularly in ocular diseases where current anti-VEGF therapies demonstrate limitations. As research advances, compounds like this compound may offer improved therapeutic options either as monotherapies or in combination approaches targeting multiple angiogenic pathways simultaneously. The protocols and analytical methods detailed in this application note provide a foundation for rigorous preclinical evaluation to advance such compounds toward clinical application.
The vascular endothelial growth factor receptor-2 (VEGFR2) signaling pathway represents a critical therapeutic target in pathological angiogenesis, playing a central role in cancer, neovascular age-related macular degeneration (nAMD), and other angiogenesis-dependent conditions. VEGFR2 (also known as KDR) is the primary mediator of VEGF-A-induced endothelial cell proliferation, migration, survival, and vascular permeability. Upon VEGF-A binding, VEGFR2 undergoes autophosphorylation at specific tyrosine residues (including Y951, Y1054, Y1059, and Y1175) in its intracellular domain, initiating downstream signaling cascades that include PLC-γ/PKC, RAF-MEK-ERK, PI3K/AKT, and FAK pathways [1]. These signaling networks ultimately regulate diverse cellular processes including angiogenesis, vascular permeability, and cell survival, making VEGFR2 an attractive target for therapeutic intervention.
Vegfr-2-IN-42 is a potent and selective small-molecule tyrosine kinase inhibitor that specifically targets VEGFR2, inhibiting its phosphorylation and subsequent downstream signaling. This targeted inhibition approach offers significant advantages over broad anti-VEGF therapies, potentially reducing side effects while maintaining efficacy. The compound acts by competitively binding to the ATP-binding site of VEGFR2, preventing receptor autophosphorylation and disrupting the signal transduction cascade that drives pathological angiogenesis. Research has demonstrated that selective VEGFR2 inhibition can suppress both angiogenesis and fibrosis through downregulation of STAT3 phosphorylation, addressing key pathological mechanisms in conditions like nAMD [2]. The following table summarizes the major phosphorylation sites and their key downstream effects in VEGFR2 signaling:
Table 1: Key Phosphorylation Sites and Downstream Signaling Pathways of VEGFR2
| Phosphorylation Site | Downstream Pathways | Cellular Functions | Experimental Detection |
|---|---|---|---|
| Y951 | VEGFRI-P, SFKs, TSAd | Cell migration, permeability | Phospho-specific WB |
| Y1054/Y1059 | Kinase domain activation | Receptor autophosphorylation, kinase activity | Phospho-specific WB |
| Y1175 | PLC-γ, PKC, ERK | Cell proliferation, migration, permeability | Phospho-specific WB |
| Y1214 | SFKs, FAK, paxillin | Cell migration, cytoskeletal organization | Phospho-specific WB |
Appropriate cell model selection is fundamental for studying VEGFR2 signaling pathways. For in vitro analysis of this compound, human umbilical vein endothelial cells (HUVECs) serve as a well-characterized model system that expresses endogenous VEGFR2 and responds robustly to VEGF stimulation. HUVECs should be maintained in endothelial cell growth medium-2 (EGM-2) supplemented with the recommended growth factors and serum. Cells between passages 3-8 should be used for experiments to ensure phenotypic stability and optimal response to VEGF stimulation [3] [4]. For disease-specific contexts, retinal pigment epithelial cells (ARPE-19) can be utilized for nAMD-related research, while human induced pluripotent stem cell-derived endothelial cells (hiPSC-ECs) offer opportunities for studying human-specific signaling in a more physiologically relevant context [2] [5].
Prior to experimentation, cells should be serum-starved for 12-24 hours in endothelial basal medium containing 1% FBS to minimize interference from growth factors in the complete medium and synchronize cells in a quiescent state. For this compound treatment, prepare a 10 mM stock solution in DMSO and aliquot for single use to avoid freeze-thaw cycles. The working concentrations for in vitro experiments typically range from 100 nM to 10 μM, depending on the desired level of pathway inhibition and experimental objectives [2]. Include vehicle control (DMSO at equivalent concentration, typically <0.1%) and positive controls (e.g., bevacizumab for VEGF inhibition) in experimental designs to ensure appropriate interpretation of results.
A standardized treatment protocol ensures reproducible assessment of this compound effects on VEGFR2 signaling pathway components. Cells should be pre-treated with this compound at the determined concentrations for 1-2 hours before VEGF stimulation. This pre-treatment period allows the inhibitor to adequately interact with its target before pathway activation. Following pre-treatment, stimulate cells with recombinant human VEGF-A165 at 10-50 ng/mL for 5-10 minutes for acute phosphorylation studies or 6-24 hours for analysis of downstream targets and functional effects [3] [4].
For time-course experiments, analyze VEGFR2 phosphorylation at multiple time points (e.g., 0, 5, 10, 30, 60 minutes) post-VEGF stimulation to capture both peak phosphorylation and attenuation kinetics. Include experimental conditions that assess pathway specificity by evaluating related receptors (VEGFR1, VEGFR3) and off-target effects where applicable. The experimental workflow below illustrates the key stages in the assessment of this compound effects on VEGFR2 signaling:
Efficient protein extraction with preservation of phosphorylation states is critical for accurate VEGFR2 signaling assessment. Begin by placing cell culture plates on ice and washing cells twice with ice-cold PBS. Add appropriate volume of RIPA lysis buffer (typically 100-200 μL for a 6-well plate) supplemented with fresh protease and phosphatase inhibitors directly to the cells. Scrape the cells thoroughly and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant to a new tube and proceed with protein quantification [2] [4].
For accurate protein quantification, use the BCA Protein Assay according to manufacturer's instructions. Prepare a series of BSA standards (0, 125, 250, 500, 750, 1000 μg/mL) in the same buffer as your samples to generate a standard curve. Measure absorbance at 562 nm using a plate reader and calculate protein concentrations based on the standard curve. Adjust all samples to the same concentration using RIPA buffer to ensure equal protein loading across wells. Add 4× Laemmli sample buffer to the lysates and heat at 70°C for 10 minutes (or 95°C for 5 minutes) to denature proteins before loading on gels.
Optimized gel electrophoresis is essential for proper separation of VEGFR2 (approximately 230 kDa) and its downstream signaling proteins. Load 10-30 μg of total protein per well, depending on target abundance and antibody sensitivity, alongside a pre-stained protein molecular weight marker. For VEGFR2 and its phosphorylated forms, we recommend loading 15-20 μg of HUVEC lysate for optimal detection without signal saturation. Perform electrophoresis at 150-200 V for approximately 45-60 minutes using MES or MOPS running buffer until the dye front reaches the bottom of the gel [6].
For efficient protein transfer, activate PVDF membrane in methanol for 1 minute or use nitrocellulose membrane without activation. Assemble the transfer stack carefully to avoid air bubbles and transfer using wet or semi-dry systems. For VEGFR2 (230 kDa), we recommend wet transfer at 100 V for 90 minutes at 4°C or 30 V overnight for optimal transfer of high molecular weight proteins. After transfer, verify transfer efficiency by staining the membrane with Ponceau S or using total protein normalization methods. Block the membrane with 5% BSA in TBST for phospho-specific antibodies or 5% non-fat dry milk for total protein antibodies for 1 hour at room temperature with gentle agitation.
Primary antibody incubation should be performed with optimized dilutions in blocking buffer overnight at 4°C with gentle agitation. The following table provides recommended antibody specifications and conditions for detecting key components of the VEGFR2 signaling pathway:
Table 2: Antibody Panel for VEGFR2 Signaling Pathway Analysis
| Target | Antibody Type | Recommended Dilution | Incubation | Expected Band Size |
|---|---|---|---|---|
| p-VEGFR2 (Y1175) | Rabbit monoclonal | 1:1000 | O/N, 4°C | 230 kDa |
| Total VEGFR2 | Rabbit monoclonal | 1:1000 | O/N, 4°C | 230 kDa |
| p-STAT3 (Y705) | Rabbit monoclonal | 1:2000 | O/N, 4°C | 79, 86 kDa |
| Total STAT3 | Rabbit monoclonal | 1:1000 | O/N, 4°C | 79, 86 kDa |
| α-SMA | Mouse monoclonal | 1:2000 | 1h, RT | 42 kDa |
| GAPDH | Rabbit monoclonal | 1:5000 | 1h, RT | 37 kDa |
After primary antibody incubation, wash membranes three times for 10 minutes each with TBST. Incubate with species-appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit or anti-mouse) at 1:5000-1:10000 dilution in blocking buffer for 1 hour at room temperature. Wash again three times for 10 minutes with TBST before detection. For chemiluminescent detection, use SuperSignal West Dura Extended Duration Substrate for optimal linear range and sensitivity according to manufacturer's instructions. Image the blots using a digital imaging system with multiple exposure times to ensure signals are within the linear range without saturation [6].
Accurate quantification of western blot data requires proper normalization to account for potential loading and transfer variations. While traditional housekeeping proteins (GAPDH, β-actin, α-tubulin) are commonly used, they often become saturated at higher protein loads and may vary under experimental conditions. We recommend total protein normalization (TPN) as a more reliable method for quantitative western blotting. TPN can be performed using fluorescent total protein stains like No-Stain Protein Labeling Reagent, which provides a linear response curve with a wide dynamic range, enabling accurate normalization across all samples [6].
For phosphoprotein analysis, always normalize phosphorylated protein signals to their respective total protein levels (e.g., p-VEGFR2/VEGFR2, p-STAT3/STAT3) to account for potential variations in total protein expression. Then, further normalize these ratios to loading controls (total protein or housekeeping genes) to account for technical variations. Perform densitometric analysis using image analysis software such as ImageJ or iBright Analysis Software, ensuring that all measurements fall within the linear range of detection. Analyze data from at least three independent biological replicates to ensure statistical significance, expressed as mean ± standard deviation.
This compound treatment should demonstrate a concentration-dependent inhibition of VEGFR2 phosphorylation at key tyrosine residues (Y951, Y1175) following VEGF stimulation. Effective pathway inhibition typically shows 60-80% reduction in VEGFR2 phosphorylation at optimal concentrations (1-10 μM) compared to VEGF-stimulated controls. Downstream signaling components including STAT3 phosphorylation should show corresponding reductions, while total VEGFR2 and STAT3 levels should remain relatively unchanged. The following table summarizes the expected effects of this compound on key VEGFR2 signaling components:
Table 3: Expected Effects of this compound on VEGFR2 Signaling Components
| Signaling Component | VEGF Stimulation Effect | This compound Inhibition | Functional Outcome |
|---|---|---|---|
| p-VEGFR2 (Y1175) | Increase (3-5 fold) | Decrease (60-80%) | Reduced angiogenesis |
| p-STAT3 (Y705) | Increase (2-4 fold) | Decrease (50-70%) | Reduced cell proliferation |
| α-SMA | Increase (2-3 fold) | Decrease (40-60%) | Reduced fibrosis |
| AKT phosphorylation | Increase (2-3 fold) | Decrease (40-60%) | Increased apoptosis |
| ERK phosphorylation | Increase (2-4 fold) | Decrease (50-70%) | Reduced migration |
The signaling network diagram below illustrates the key VEGFR2 signaling pathways and the inhibitory points targeted by this compound:
Signal saturation represents one of the most common challenges in quantitative western blot analysis of VEGFR2 signaling components. To address this, optimize protein loading amounts by testing a range from 5-30 μg and select a concentration where band intensity remains in the linear range. Additionally, optimize antibody concentrations by testing serial dilutions of both primary and secondary antibodies to find the optimal balance between sensitivity and linearity. For high-abundance targets, dilute primary antibodies 1.5-2 times more than manufacturer's recommendations and extend secondary antibody dilution to 1:50,000-1:250,000 to reduce background and prevent signal saturation [6].
High background interference can often be mitigated by increasing the number and duration of washes after both primary and secondary antibody incubations. Use high-quality TBST with consistent pH (7.4-7.6) and increase Tween-20 concentration to 0.2% if necessary. For non-specific bands, include a pre-clearing step by incubating lysates with protein A/G beads before western blotting or switch to a different antibody clone or host species. When investigating unexpected phosphorylation patterns, ensure phosphatase inhibitors are fresh and included at appropriate concentrations in the lysis buffer, and process samples quickly on ice to maintain phosphorylation states.
Appropriate experimental controls are essential for validating this compound specificity and mechanism of action. Include the following controls in every experiment: (1) vehicle control (DMSO only), (2) VEGF stimulation alone, (3) VEGF stimulation after this compound pre-treatment, (4) known VEGFR2 inhibitor (e.g., apatinib) as a comparative control, and (5) pathway-specific inhibitors for downstream components to confirm signaling hierarchy. To assess off-target effects, evaluate phosphorylation of related receptor tyrosine kinases (VEGFR1, VEGFR3, PDGFR) to confirm this compound selectivity [2] [4].
Receptor grid generation is a critical first step in molecular docking, defining the 3D space where ligands will be evaluated. An accurately defined grid is essential for reliable docking results [1].
Step 1: Receptor Structure Preparation
Step 2: Defining the Grid Box
Step 3: Refining Grid Parameters (Optional)
The workflow below summarizes the key steps in the grid generation and docking process:
The table below outlines some critical parameters to consider when setting up your grid.
| Parameter | Description | Typical Consideration |
|---|---|---|
| Grid Center | The 3D coordinates (x, y, z) defining the box's center. | Centered on a native ligand or a known catalytic residue [2]. |
| Box Size | The dimensions of the docking space. | Must be large enough to fit the largest ligand in your library. |
| Van der Waals | Scaling factor and partial charge cutoff for non-polar atoms. | Used to treat non-polar regions more permissively (e.g., scaling factor of 1.0). |
| Constraints | User-defined restraints (e.g., H-bond, metal coordination). | Applied to enforce key interactions identified from known inhibitors [3] [4]. |
Cross-docking is a computational method used to evaluate the specificity of a molecular docking protocol. The core principle is to test whether a set of known ligands for a specific target (e.g., VEGFR2) are correctly ranked highest by the docking software when screened against that target versus a variety of other, unrelated protein targets [1].
A successful cross-docking experiment demonstrates that the docking program can not only identify true binders but also reject non-binders, confirming that the results are due to specific ligand-target interactions and not simply an artifact of the scoring function [1]. This is crucial for validating virtual screening campaigns to ensure that identified hits are likely to be genuine.
To perform a robust cross-docking validation, it is essential to use a standardized set of protein targets and ligands with carefully selected decoy molecules. The table below summarizes a widely recognized benchmark set suitable for this purpose.
| Benchmark Set | Description | Key Features for Minimizing Bias | Application in Cross-Docking |
|---|---|---|---|
| Directory of Useful Decoys (DUD) [1] | A public directory containing 2,950 ligands for 40 different protein targets, with 36 decoy molecules per ligand (totaling 98,266 compounds). | Decoys are physically similar to the ligands (matching molecular weight, logP, hydrogen-bonding characteristics) but are chemically distinct to be unlikely binders. | The set allows for "forty-by-forty" cross-docking, where the enrichment of each ligand set can be compared across all 40 targets to establish a specificity metric. |
The following workflow provides a detailed methodology for performing a cross-docking validation, which can be applied to assess the performance of your docking protocol for VEGFR-2 inhibitors like Vegfr-2-IN-42.
Prepare Protein Targets:
Prepare Ligand and Decoy Library:
Perform Docking Screen:
Calculate Enrichment and Analyze Specificity:
For a comprehensive drug discovery project, cross-docking validation is often one component of a larger hierarchical workflow [2]. A typical in silico screening protocol might proceed as follows:
Here are the primary steps to diagnose and resolve solubility problems with small molecule compounds like this compound.
| Troubleshooting Step | Action & Rationale | Key Parameters & Recommendations |
|---|
| 1. Modify Buffer Composition | Adjust buffer components to enhance compound stability and solubility [1]. | • Add a detergent: 0.005% Tween 20 or 0.1% Pluronic F-127 is highly recommended [1]. • Avoid fluorescent agents in LabelFree assays: Triton-X-100, Tween 20, or Imidazole can interfere [1]. | | 2. Assess & Adjust Buffer pH | The molecule can aggregate at a pH near its isoelectric point (pI). [1] | • If strong aggregation occurs, try adjusting the buffer pH by ± 0.3 units from the current value. [1] | | 3. Systematically Evaluate Solubility | Use a qualitative method to classify the compound's solubility profile and guide hit prioritization. [2] | • Technique: High-throughput nephelometry. [2] • Output: Classify compounds as highly, moderately, or poorly water-soluble. [2] |
This protocol offers a systematic approach to qualitatively determine the solubility of your compound [2].
When working with VEGFR-2 inhibitors, keep these molecular and experimental contexts in mind:
To summarize, for immediate troubleshooting:
If these steps do not resolve the issue, you may need to explore chemical modification of the compound to improve its aqueous solubility or use a different solvent for stock solution preparation with a final dilution into a compatible, optimized assay buffer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Its inhibition is a validated strategy for anti-cancer drug development [1] [2]. The typical mechanism involves small molecules competing with ATP for the binding site in the kinase domain, preventing the receptor's activation and subsequent signaling cascades that lead to endothelial cell proliferation, migration, and survival [3] [4].
The diagram below illustrates the core signaling pathway and the point of inhibition for small-molecule inhibitors.
Since a precise concentration for VEGFR-2-IN-42 is not available, the following table provides the half-maximal inhibitory concentration (IC₅₀) values for other known VEGFR2 inhibitors. This can serve as a useful reference for the potency range you might expect and for selecting positive controls in your assays.
| Inhibitor Name | Reported IC₅₀ / Activity | Experimental Context |
|---|---|---|
| Benzimidazole-Oxadiazole 4r | IC₅₀ = 0.3 - 5.5 μM [5] | Cytotoxicity against A549, MCF-7, and PANC-1 cancer cell lines. |
| Benzimidazole-Oxadiazole 4s | IC₅₀ = 0.4 - 6.7 μM [5] | Cytotoxicity against A549, MCF-7, and PANC-1 cancer cell lines. |
| Bi-aryl Urea C2 | IC₅₀ = 2.1 - 4.2 μM [6] | Cytotoxicity on MCF-7 and HepG2 cell lines; strong VEGFR2 kinase inhibition. |
| Tolmetin Derivative 2b | IC₅₀ = 0.20 μM (VEGFR2 kinase) [7] | In vitro cell-based VEGFR-2 kinase inhibitory assay. |
| Pyrazole-Triazole 10e | IC₅₀ = 0.33 μM (PC-3 cells) [7] | Antiproliferative assay on prostate cancer cell line PC-3. |
To determine the optimal concentration for this compound in your system, a multi-stage approach is recommended. The following workflow outlines the key steps from initial testing to mechanistic validation.
1. Cell-Based Viability (MTT) Assay This standard method is used for initial cytotoxicity screening [5] [6].
2. In Vitro VEGFR2 Kinase Inhibition Assay This assay directly measures the compound's effect on the kinase activity of VEGFR2 [5] [7].
3. Analysis of Downstream Signaling by Western Blot Confirm target engagement and functional inhibition by analyzing key phosphorylation sites [2] [8].
Q1: Why is there no single optimal concentration for this compound? The effective concentration is highly dependent on the experimental context. Key factors include:
Q2: What are common reasons for a lack of effect in the assay?
Q3: How can I confirm that the observed effect is due to VEGFR2 inhibition and not off-target toxicity?
A well-established four-component pharmacophore model is essential for high-affinity VEGFR-2 inhibition. The table below outlines the role and common structural elements for each feature [1] [2].
| Pharmacophoric Feature | Role in Binding & SAR | Common Structural Motifs |
|---|---|---|
| Heteroaromatic Head | Binds hinge region via 1-3 key H-bonds; essential for anchoring; bioisosteres (quinoline, quinazoline) can improve affinity/pK1 [2]. | Pyridine, pyrimidine, quinoline, quinoxaline, indazole |
| Hydrophobic Linker | Occupies gatekeeper/spacer region; central aryl ring enables π-π stacking; 3-5 bond spacer to hinge region optimal [1]. | Phenyl, pyrimidine, phthalazine, thiazole |
| H-Bond Donor/Acceptor | Binds DFG motif (Asp1046) in allosteric site; urea and amide common; critical for inhibitory activity [1] [2]. | Amide, urea, carbamate |
| Hydrophobic Tail | Occupies allosteric back pocket; modulates selectivity and metabolic stability; aromatic rings common [1] [2]. | Phenyl, 4-chlorophenyl, aryl ethers |
To systematically improve your lead compound, employ the following experimental workflow to evaluate each structural modification.
Purpose: To rapidly predict how a modified structure interacts with the VEGFR-2 binding pocket before synthesis [2] [3].
Purpose: To experimentally determine the half-maximal inhibitory concentration (IC50) of your synthesized inhibitor against VEGFR-2.
Purpose: To evaluate the compound's ability to inhibit the growth of VEGFR-2-dependent cancer cells.
The following diagram illustrates the logical workflow for this optimization process.
Problem: Poor docking score despite seemingly good structure.
Problem: Good IC50 in enzymatic assay but poor cellular activity (high GI50).
Problem: Synthetic yields are low for novel analogs.
I hope this technical guide provides a solid foundation for your work. If you can share the specific structure of this compound, more tailored suggestions for structural modifications might be possible.
The following diagram illustrates the key VEGFR-2 signaling pathways that VEGFR-2-IN-42 targets, explaining the biological context for your experiments:
Figure 1: VEGFR-2 signaling pathway and this compound inhibition mechanism. This compound targets the tyrosine kinase domain of VEGFR-2, preventing autophosphorylation at key residues (Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214) and subsequent downstream signaling. [1] [2]
VEGFR-2 is a transmembrane glycoprotein comprising 1356 amino acids with distinct structural domains: extracellular domain (Ig-like subdomains D1-D7), transmembrane domain, juxtamembrane domain, tyrosine kinase domain (ATP-binding and phosphotransferase regions), and C-terminal domain. [3] [1] The activation of VEGFR-2 initiates multiple downstream pathways including PLCγ-PKC-MAPK (proliferation), PI3K-Akt (survival), and RAS-RAF-MEK-ERK (migration) pathways. [1] [2]
| Problem Phenomenon | Possible Causes | Recommended Solutions | Experimental Verification |
|---|
| Poor cellular uptake | Low lipid solubility | 1. Use formulation aids (DMSO ≤0.1% final concentration) 2. Employ drug delivery systems (liposomes, nanoparticles) 3. Try prodrug approaches with improved permeability | LogP measurement via HPLC; cellular accumulation assay | | Reduced inhibition efficacy | Incomplete VEGFR2 binding | 1. Verify inhibitor concentration (dose-response curve 1-100 µM) 2. Check cellular ATP competition (increase dose if needed) 3. Confirm target engagement | Western blot for p-VEGFR2 (Tyr951, Tyr1175); VEGFR2 kinase assay | | High variability between replicates | Inconsistent cellular context | 1. Standardize cell passage number (<20) 2. Use validated endothelial cells (HUVEC, HMVEC) 3. Control passage-to-passage variability | Include reference controls; use early passage cells | | Off-target effects | Non-specific kinase inhibition | 1. Perform kinase selectivity profiling 2. Validate with VEGFR2-specific assays 3. Use appropriate negative controls | Kinase panel screening; genetic knockdown controls | | Cellular toxicity | Compound aggregation or non-specific binding | 1. Test cytotoxicity (MTT/WST-1 assay) 2. Check for precipitate formation 3. Optimize solvent conditions | Cell viability assay; microscopy for morphology |
For accurate permeability assessment, implement these quantitative approaches:
Purpose: Quantify this compound efficacy in cellular context by measuring phosphorylation reduction at key tyrosine residues.
Materials:
Procedure:
Technical Notes: Include VEGF-only and untreated controls. Time-course experiments (15-120 min pre-treatment) can optimize inhibition timing. [4] [1]
Purpose: Directly measure this compound functional activity in regulating vascular permeability.
Materials:
Procedure:
Technical Notes: Include VEGF-only (permeability induction control) and basal permeability (no VEGF) controls. TEER measurements can be taken pre- and post-treatment. [4] [5]
A: While direct binding data for this compound specifically may not be published, the computational modeling and molecular docking studies show that similar VEGFR-2 inhibitors form key interactions in the ATP-binding pocket, particularly with residues in the hinge region (Cys919) and catalytic loop (Asp1046). Experimental validation through cellular kinase assays demonstrating concentration-dependent inhibition of VEGFR2 autophosphorylation provides functional evidence of target engagement. [3] [2]
A: Compared to approved VEGFR-2 inhibitors (sunitinib, axitinib, pazopanib), this compound likely shares similar challenges regarding cellular permeability and specificity. Clinical inhibitors are typically classified as Type I (binding active kinase conformation) or Type II (binding inactive conformation), which affects their permeability and distribution. The molecular weight (>500 Da) and lipophilicity (LogP >3) common to this compound class often limit cellular permeability, requiring formulation optimization. [2]
A: Essential downstream markers include:
Monitoring these markers at 0, 15, 30, and 60 minutes post-VEGF stimulation provides comprehensive activity assessment. [4] [1]
A: Recommended cell models include:
Primary cells should be used at low passage numbers (<10) to maintain native VEGFR-2 expression and signaling fidelity. [4]
While specific data for VEGFR-2-IN-42 is unavailable, the following guidelines are compiled from general laboratory practice and the handling instructions for a related compound, VEGFR2-IN-2, which is supplied as a 10 mM solution in DMSO [1].
| Aspect | Recommendation |
|---|---|
| Initial Storage | Aliquot upon arrival to minimize freeze-thaw cycles [1]. |
| Short-Term Storage | -20°C for daily use (up to 1 month) [2]. |
| Long-Term Storage | -80°C (6 months) [2]. |
| Solubility & Preparation | Soluble in DMSO (e.g., 100 mg/mL). Warm and sonicate if necessary [2]. |
| General Handling | Use dry, moisture-free DMSO; warm to room temperature before opening; brief centrifugation to consolidate liquid. |
Since established protocols for this compound are not available, the following are general methods you can adapt to empirically determine the stability of your stock solution in your specific laboratory conditions.
This method assesses the chemical integrity of the compound over time.
This method confirms that the biological activity of the inhibitor is retained.
Q1: The inhibitor solution has frozen into a solid block at -20°C. Is it still usable? This is normal for DMSO, which freezes at ~19°C. Warm the vial to room temperature and vortex thoroughly to ensure it is completely thawed and homogeneous before use. Avoid repeated rapid thawing with hot water.
Q2: After thawing, I see crystals in the solution. What should I do? The compound may have precipitated. Gently warm the vial to 30-40°C and sonicate in a water bath for 5-10 minutes. If the crystals do not dissolve, the solution should not be used, as the concentration is no longer accurate.
Q3: How many freeze-thaw cycles can my stock solution tolerate? There is no universal number. Best practice is to make single-use aliquots upon receipt to avoid freeze-thaw cycles entirely. If aliquoting is not possible, closely monitor bioassay performance after more than 3-5 cycles.
Given the lack of specific data, I strongly advise you to:
A high Root-Mean-Square Deviation (RMSD) value typically indicates a discrepancy between your computationally predicted ligand pose and the experimental reference pose. The following flowchart outlines a systematic approach to diagnose and resolve this issue.
Here are detailed methodologies for key experiments, compiled from recent studies.
This protocol is validated for VEGFR-2 and can help achieve reproducible, low-RMSD docking results [1].
Protein Preparation
Ligand Preparation
Docking Parameters
If docking results are inconsistent, MD simulations can validate the stability of the docked pose over time [3] [6]. A typical protocol involves a 100 ns simulation.
gmx rms, gmx rmsf, and gmx hbond to analyze the stability, flexibility, and interactions of the complex. A stable RMSD below 2-3 Å after equilibration indicates a reliable binding mode [3].The table below summarizes critical parameters to check and their recommended values for optimizing VEGFR-2 docking.
| Parameter | Sub-Optimal Value | Recommended Value | Rationale |
|---|---|---|---|
| Exhaustiveness [1] | 8 (Default) | 100 | Ensures more thorough conformational sampling and significantly improves reproducibility. |
| Grid Box Center [1] | Incorrect active site | x: -24.611, y: -0.388, z: -10.929 (for 4ASD) | Targets the VEGFR-2 active site precisely. Center must be verified for your specific PDB structure. |
| Grid Box Size [1] | Too small/large | 20 Å x 20 Å x 20 Å | Adequately covers the binding pocket without introducing unnecessary computational cost. |
| Scoring & Validation [3] | Docking score only | MD Simulation (100 ns) & MM-GBSA | Confirms binding mode stability and provides a more accurate estimate of binding affinity. |
For a pose to be correct, it should form key interactions with residues in the VEGFR-2 active site. The following diagram illustrates these critical interactions, which you should look for when analyzing your docking results [2] [3] [7].
Q1: What is an acceptable RMSD value for a validated docking pose?
Q2: My re-docking RMSD is good, but my novel ligand still has a high RMSD. Why?
Q3: Which VEGFR-2 crystal structure is best for docking studies?
This guide outlines common resistance mechanisms to VEGFR-2 targeted therapy and proposes experimental approaches to identify them in your cancer cell line models.
Q1: What are the primary mechanisms by which cancer cells develop resistance to VEGFR-2 inhibitors?
Resistance can arise through multiple pathways. The table below summarizes the key mechanisms, their descriptions, and potential investigative questions for your research.
| Mechanism | Description | Key Investigative Questions for Your Model |
|---|
| Activation of Compensatory Pro-angiogenic Pathways | Tumors activate alternative signaling pathways (e.g., FGF, PDGF) to bypass VEGFR-2 blockade and sustain angiogenesis [1]. | - Does the resistant line show upregulated expression of FGF, Angiopoietins, or other GF?
Q2: What key experiments should I perform to characterize VEGFR-2 inhibitor resistance?
A systematic workflow is crucial for identifying the underlying resistance mechanism. The diagram below outlines a logical progression of experiments, from initial phenotypic confirmation to in-depth mechanistic studies.
Experimental Protocols for Key Assays:
Generating a Resistant Cell Line:
Phenotypic Confirmation Assays:
Mechanism Screening:
Mechanism-Specific Assays:
The following FAQs address common challenges based on general principles of VEGFR-2 biology and inhibitor profiling.
Q1: What could cause high variability in the IC50 values of my VEGFR-2 inhibitor? High variability in IC50 values often stems from inconsistencies in the assay system. Key factors to check include:
Q2: Why does my inhibitor show differing efficacy in cell-based versus cell-free kinase assays? This discrepancy is common and usually relates to the complexity of the cellular environment.
Q3: What are the key downstream pathways I should measure to confirm VEGFR-2 inhibition? VEGFR-2 activation triggers several well-characterized pathways. Confirming inhibition of these pathways strengthens your data. The key pathways and their readouts are summarized in the table below.
| Pathway | Key Effectors | Biological Outcome | Assay/Method |
|---|---|---|---|
| PLCγ-PKC-MEK-ERK | Phospho-PLCγ, phospho-ERK | Cell proliferation & differentiation | Western Blot (Phospho-specific antibodies) [5] |
| PI3K-Akt | Phospho-Akt | Cell survival & metabolism | Western Blot (Phospho-specific antibodies) [5] |
| FAK-Paxillin | Phospho-FAK, phospho-Paxillin | Cell migration & adhesion | Western Blot, Immunofluorescence [5] |
| TSAd-Src | Phospho-Src | Increased vascular permeability | Western Blot [1] |
The relationships between VEGFR-2 and its key downstream pathways can be visualized as follows:
Diagram: Core VEGFR-2 Signaling Pathways. This map shows the major downstream pathways activated by VEGFR-2 tyrosine phosphorylation at key residues (Y949, Y1175), leading to distinct biological outcomes. Confirming inhibition of these pathways is crucial for characterizing your compound.
To ensure reproducibility, here are detailed methodologies and a troubleshooting guide for key experiments.
This is a general framework for a cell-free assay that can be adapted for your inhibitor.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High background signal | Non-specific kinase activity or contaminated reagents. | Include a no-substrate control; use fresh, high-purity ATP; ensure proper reagent preparation and storage. |
| Low signal-to-noise ratio | Inadequate ATP or substrate concentration; short incubation time. | Perform kinetic experiments to optimize ATP/substrate Km and incubation time. |
| Poor compound solubility | Precipitation in aqueous buffer. | Optimize DMSO concentration (keep ≤1%), consider using a detergent (e.g., 0.01% Tween-20) or performing a solubility assay beforehand. |
| Irreproducible data between replicates | Inconsistent pipetting or reagent evaporation. | Use calibrated pipettes and master mixes for reagents; seal plates during incubation to prevent evaporation. |
This protocol confirms that your inhibitor engages VEGFR-2 and modulates its signaling in a cellular context.
What is VEGFR-2 and why is it a key target in research? VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a receptor tyrosine kinase primarily expressed on endothelial cells. It is the main mediator of VEGF-A signaling, controlling crucial processes like endothelial cell proliferation, migration, survival, and vascular permeability. Due to its central role in angiogenesis, it is a prime therapeutic target in conditions like cancer, diabetic retinopathy, and age-related macular degeneration [1] [2] [3].
What are the primary downstream signaling pathways of VEGFR-2? Upon activation by ligands like VEGF-A, VEGFR-2 triggers several key signaling cascades. The major pathways include [1] [2] [4]:
What are common sources of off-target effects or experimental interference when studying VEGFR-2? Several factors can complicate VEGFR-2 experiments:
What are some validated experimental protocols for assessing VEGFR-2 activity? Based on published research, here are common methodologies:
| Method | Purpose | Key Steps & Readouts |
|---|---|---|
| Cell Proliferation Assay [7] | Measure endothelial cell growth. | Serum-starved HUVECs pre-treated with compound, stimulated with VEGF-A (e.g., 25 ng/mL). Proliferation measured by BrdU ELISA after 24h. |
| Tube Formation Assay [7] | Assess angiogenic differentiation. | Plate HUVECs on Matrigel; treat with compound and VEGF-A. Measure capillary-like structure formation after several hours. |
| Western Blot Analysis [7] | Analyze signaling pathway activity. | Stimulate HUVECs with VEGF-A post-compound treatment. Use antibodies against phospho-VEGFR-2 (Y1175), phospho-ERK, phospho-Akt, etc. |
| Aorta Ring Sprouting Assay [7] | Ex vivo model of angiogenesis. | Implant rodent aortic rings in Matrigel; treat with compounds. Quantify microvessel sprouting over several days. |
Below is a generalized workflow for conducting and validating a VEGFR-2 inhibition experiment, integrating the protocols mentioned above.
The table below summarizes key experimental data for Sorafenib, which serves as a common benchmark in the development of new VEGFR-2 inhibitors [1] [2].
| Experimental Parameter | Data for Sorafenib |
|---|
| In Vitro Cytotoxicity (IC₅₀) | HCT-116: 7.28 ± 0.58 µM HepG-2: 5.28 ± 0.21 µM | | VEGFR-2 Enzyme Inhibition (IC₅₀) | 53.65 ± 2.55 nM | | Binding Mode | Type II inhibitor (binds to the inactive "DFG-out" conformation of the kinase) [2]. | | Key Molecular Interactions | - Urea pharmacophore: H-bonds with Asp1044 and Glu883 in the DFG motif.
For researchers looking to replicate or compare inhibitor profiles, here are the standard methodologies used to generate the data above:
In Vitro Cytotoxicity (IC₅₀) Assay [1]:
In Vitro VEGFR-2 Enzyme Inhibition (IC₅₀) Assay [1]:
The following diagram illustrates the key signaling pathway that VEGFR-2 inhibitors like Sorafenib block, providing a visual context for their mechanism of action [3] [4] [5].
The tables below summarize the comparative properties and experimental data for sunitinib and the class of modern VEGFR-2 inhibitors.
Table 1: Profile Comparison of Sunitinib and Modern VEGFR-2 Inhibitors
| Feature | Sunitinib (Standard) | Modern VEGFR-2 Inhibitors (e.g., VEGFR-2-IN-42 class) |
|---|---|---|
| Primary Target | VEGFR-2, PDGFR, KIT, FLT3 [1] | VEGFR-2 [2] [3] |
| Selectivity | Multi-targeted Tyrosine Kinase Inhibitor (TKI) [1] | Designed for higher VEGFR-2 selectivity [2] [3] |
| Typical VEGFR-2 IC₅₀ | Nanomolar range (reference standard) [1] | Variable; designed for high potency (e.g., low micromolar to nanomolar) [2] |
| Common Moieties | Pyrrole ring, acetamide [2] | Heteroaryl ring, HBD-HBA region, hydrophobic tail [3] |
| Key Challenges | Drug resistance, off-target effects (e.g., cardiotoxicity, hypertension) [2] [4] | Aim to overcome resistance and reduce side effects [2] [3] |
Table 2: Representative Experimental Data from Recent Research Data from Kassab et al. (2024) on a novel pyrrole derivative (Compound 2b), illustrative of modern inhibitor development [2].
| Assay Type | Protocol Description | Sunitinib (Reference) | Modern Inhibitor Example (Compound 2b) |
|---|---|---|---|
| In Vitro VEGFR-2 Kinase Inhibition | Cell-free assay measuring inhibitor's ability to block VEGFR-2 kinase activity; results in IC₅₀ (μM). [2] | Used as a positive control [2] | 0.20 μM [2] |
| Antiproliferative Activity (Cellular) | MTT assay on panel of 60 human tumor cell lines; results in IC₅₀ (μM). [2] | Used as a positive control [2] | HL-60 (Leukemia): 10.32 μM HCT-15 (Colon): 6.62 μM UO-31 (Renal): 7.69 μM [2] | | Apoptosis Assay | Annexin V-FITC staining followed by flow cytometry to quantify apoptotic cells. [2] | Not specified in source | Induced physiological apoptosis [2] |
For researchers aiming to characterize a new VEGFR-2 inhibitor, the following core methodologies are essential.
The following diagram illustrates the VEGFR-2 signaling pathway and the mechanism of action for small-molecule inhibitors like sunitinib.
VEGFR-2 Signaling and Inhibitor Mechanism
Small-molecule TKIs like sunitinib act by competing with ATP to bind the intracellular tyrosine kinase domain of VEGFR-2. This prevents receptor autophosphorylation and subsequent activation of key downstream pathways like PI3K/Akt and Ras/MAPK, which are crucial for endothelial cell proliferation, migration, and survival—processes fundamental to tumor angiogenesis [2] [5] [6].
The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method to identify direct protein targets of small molecules. The chart below illustrates the general workflow you can follow to validate VEGFR-2 as a target of your compound [1] [2].
The table below outlines the key steps and components for performing the DARTS assay, based on methodologies used to identify VEGFR2 as a target of the natural compound voacangine [1] [2].
| Protocol Component | Description & Specifications |
|---|---|
| Cell Lysate Preparation | Use VEGFR2-expressing cells (e.g., HUVECs, glioblastoma cells). Lysate in nondenaturing buffer (e.g., 50 mM Tris, 150 mM NaCl) with protease/phosphatase inhibitors. Centrifuge to collect supernatant [1] [2]. |
| Compound Treatment | Incubate lysate with This compound, vehicle control (DMSO), and a positive control (e.g., Sunitinib). A typical incubation is 30-60 minutes on ice or at 4°C [1] [2]. |
| Limited Proteolysis | Use Pronase. Protease-to-lysate ratio is critical; test a range (e.g., 1:1,000 to 1:50,000 w/w) in a pilot experiment. Proteolysis time: 10-30 minutes at room temperature [1] [2]. |
| Reaction Termination & Analysis | Stop reaction with SDS-PAGE loading buffer or protease inhibitor cocktail. Analyze by Western Blot probing for VEGFR2 and a loading control (e.g., β-Actin) [1] [2]. |
| Key Controls | Include a no-protease control to show initial protein levels. A compound-unrelated protein (e.g., VDAC1) should be degraded similarly in all samples [1] [2]. |
VEGFR2 is a primary regulator of physiological and pathological angiogenesis. Its signaling promotes endothelial cell proliferation, survival, migration, and vascular permeability [3] [4]. The diagram below outlines the core VEGFR2 signaling pathway, highlighting key downstream effects that are typically measured in functional validation experiments.
To ensure your validation is robust, consider these points:
The following table summarizes the performance of various computational models as reported in recent scientific publications.
| Study Context / Model Description | Reported ROC AUC | Key Experimental Details |
|---|---|---|
| Molecular Docking Validation [1] | 0.710 | Docking protocol validation for VEGFR-2 (PDB: 4ASD); binding affinity threshold: -7.90 kcal/mol. |
| Pharmacophore Model Validation [2] | 0.81 | Structure-based pharmacophore model (from PDB: 4AG8) tested with a set of known active and inactive compounds. |
For the studies cited above, here are the detailed methodologies that were employed.
For the Docking Protocol (AUC = 0.710) [1]:
For the Pharmacophore Model (AUC = 0.81) [2]:
The Area Under the Curve (AUC) is a key metric for evaluating the performance of a classifier. The following table provides a standard interpretation guide for AUC values in a diagnostic or screening context [4] [5]:
| AUC Value Range | Interpretation |
|---|---|
| 0.9 - 1.0 | Excellent discrimination |
| 0.8 - 0.9 | Good/Considerable discrimination |
| 0.7 - 0.8 | Fair discrimination |
| 0.6 - 0.7 | Poor discrimination |
| 0.5 - 0.6 | Fail (no better than chance) |
The diagram below illustrates a general workflow for a docking-based virtual screening campaign, integrating the steps of validation and evaluation as discussed in the cited studies [1] [2] [3].
Since data for "Vegfr-2-IN-42" was not located, you may find the following strategies helpful:
The table below summarizes key efficacy data for axitinib and cabozantinib, primarily from studies in advanced Renal Cell Carcinoma (RCC).
| Feature | Axitinib | Cabozantinib |
|---|---|---|
| Primary Targets | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, KIT [1] | VEGFR2, MET, AXL, RET, KIT [1] [2] |
| Key Pivotal Trial | AXIS (Phase III) [3] | METEOR (Phase III) [3] & CABOSUN (Phase II) [4] |
| Median PFS (Months) | 6.7 vs. sorafenib (4.7) in 2L+ RCC [3] | 7.4 vs. everolimus (3.9) in 2L+ RCC [4]; 8.2 vs. sunitinib (5.6) in 1L RCC [4] |
| Median OS (Months) | -- | 21.4 vs. everolimus (17.1) in 2L+ RCC [4] |
| Objective Response Rate (ORR) | 19% vs. 9% (sorafenib) in 2L+ RCC [3] | 21% vs. 5% (everolimus) in 2L+ RCC [4]; 46% vs. 27% (sunitinib) in 1L RCC [4] |
| Real-World OS (Months) | 10.4 (≥2L after VEGF-targeted therapy) [4] | 11.2 (≥2L after VEGF-targeted therapy) [4] |
The efficacy data for these drugs comes from well-established clinical and preclinical models. Below are the core methodologies relevant to assessing VEGFR-2 inhibitors.
The following diagram illustrates the primary signaling pathway of VEGFR-2 and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like axitinib and cabozantinib.
For a research-stage compound like "Vegfr-2-IN-42," which is not yet featured in published clinical trials or review articles, I suggest these approaches:
The table below summarizes the binding free energies for several recently studied VEGFR-2 inhibitors, calculated using the MMGBSA method. This data can provide a benchmark for your own calculations on Vegfr-2-IN-42.
| Compound Name / ID | MMGBSA Binding Free Energy (ΔGbind, kcal/mol) | Reference Ligand / Control | Key Findings |
|---|---|---|---|
| Compound 6 (Nicotinamide-based) | -176.724 [1] | Sorafenib | Demonstrated superior VEGFR-2 stabilizing propensity compared to Sorafenib in a 200-ns MD simulation [1]. |
| Compound 35d (Benzimidazole-based) | -176.724 & -150.234 (from docking) [2] | Sorafenib | Showed a better potential for stabilizing VEGFR-2 than Sorafenib in a 200-ns MD simulation and MMGBSA [2]. |
| ZINC00759038 (Biaryl urea analog) | Not Specified (Top hit) [3] | Sorafenib | Identified as a top hit with stable complex and 90% similarity to Sorafenib in a 20-ns MD simulation [3]. |
| 211246 (Biaryl urea analog) | Not Specified (Top hit) [3] | Sorafenib | Identified as a top hit with stable complex and 90% similarity to Sorafenib in a 20-ns MD simulation [3]. |
The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method estimates the binding free energy between a protein and a ligand from molecular dynamics (MD) trajectories [4]. The basic formula is:
ΔGbind = Gcomplex - (Greceptor + Gligand)
Where the free energy for each species (G) is calculated as: G = EMM + Gsolv - TS
The following diagram outlines a typical workflow for an MMGBSA calculation, integrating the steps from system preparation to result analysis:
When performing or interpreting MMGBSA calculations, keep the following points in mind:
VEGFR-2 is a primary mediator of angiogenesis in several cancers, making it a critical drug target [7]. Inhibitors like Sorafenib bind to the kinase domain, preventing the signaling that leads to endothelial cell proliferation, survival, and migration [8]. The search for new inhibitors continues due to issues of drug resistance and side effects associated with current therapies [7]. Computational methods like MMGBSA are vital in this endeavor for predicting and rationalizing the binding affinity of novel compounds.
When comparing VEGFR-2 inhibitors, researchers typically focus on several key performance indices, derived from established experimental protocols in the field [1] [2].
The table below outlines these critical parameters and the standard methods used to assess them.
| Performance Index | Experimental Method | What It Measures |
|---|---|---|
| Biochemical Potency | Kinase activity assays (IC₅₀); Surface Plasmon Resonance (SPR) [1] | Direct binding affinity & inhibition of VEGFR-2 kinase activity |
| Selectivity | Kinase profiling panels (e.g., against 270+ kinases) [1] | Specificity for VEGFR-2 vs. other kinases; predicts off-target effects |
| Cellular Efficacy | Cell viability assays (e.g., CCK-8) on endothelial cells (HUVECs) [3] | Functional inhibition of VEGF-driven endothelial cell proliferation |
| Downstream Signaling Inhibition | Western Blot analysis of pathways (PI3K/Akt, Ras/MAPK) [3] [2] | Blockade of key pro-angiogenic signaling pathways (PI3K/Akt, Ras/MAPK) |
| Functional Anti-angiogenic Effect | In vitro tube formation assay [4] | Disruption of endothelial cell network formation |
The experimental workflow for characterizing a VEGFR-2 inhibitor generally follows a logical progression from basic binding to functional assessment, as illustrated below.
Since the direct comparison was not found, here are practical steps you can take to locate this specialized information:
The table below summarizes key VEGFR-2-inhibitor complexes with their crystallographic data available in the RCSB Protein Data Bank (PDB), which are crucial for structural studies and drug design efforts.
| PDB ID | Inhibitor Name / Description | Resolution | Key Features and Interactions |
|---|---|---|---|
| 2OH4 [1] | Benzimidazole-urea inhibitor | 2.05 Å | Demonstrates binding of a benzimidazole-urea scaffold; the urea moiety interacts with the kinase's hinge region [1]. |
| 2XIR [2] | PF-00337210 | 1.50 Å | Structure of VEGFR2 kinase domain with a benzofuran-3-carboxamide inhibitor [2]. |
| 4ASD [3] [4] | Sorafenib (Multi-kinase inhibitor) | Information from text | Used in multiple studies as a reference structure; binding involves picolinamide (hinge region), ureido moiety (gate area/DFG motif), and hydrophobic back pocket interactions [3] [4]. |
The process of determining a crystal structure of a VEGFR-2-inhibitor complex involves several key steps, from protein preparation to data analysis. The diagram below outlines this workflow, which is derived from standard methodologies used for the structures mentioned.
Workflow Stages:
If you need to find a structure that is not listed above, here are some practical steps you can take: